Benzoic acid;octane-1,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

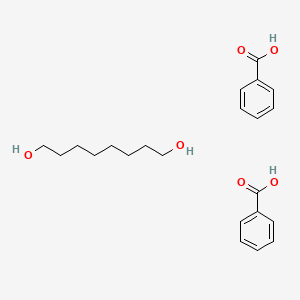

Benzoic acid;octane-1,8-diol is a compound that combines the properties of benzoic acid and octane-1,8-diol Benzoic acid is a simple aromatic carboxylic acid, while octane-1,8-diol is a diol with the molecular formula HO(CH₂)₈OH

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.

Octane-1,8-diol: Octane-1,8-diol is typically produced by the hydrogenation of esters of suberic acid.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzoic acid can undergo oxidation to form benzene and carbon dioxide.

Reduction: Benzoic acid can be reduced to benzyl alcohol using lithium aluminum hydride.

Substitution: Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromic acid for benzoic acid.

Reduction: Lithium aluminum hydride for benzoic acid.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

Oxidation: Benzene and carbon dioxide from benzoic acid.

Reduction: Benzyl alcohol from benzoic acid.

Substitution: Nitrobenzoic acid, sulfonic acid derivatives, and halogenated benzoic acids.

Scientific Research Applications

Benzoic acid;octane-1,8-diol has various applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymers such as polyesters and polyurethanes.

Biology: Octane-1,8-diol is used in cosmetics as an emollient and humectant.

Medicine: Benzoic acid is used as a preservative in pharmaceutical formulations.

Industry: Octane-1,8-diol is used in the manufacture of perfumes, inks, and UV coatings.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

1,9-Nonanediol: Similar to octane-1,8-diol but with a longer carbon chain.

1,7-Heptanediol: Similar to octane-1,8-diol but with a shorter carbon chain.

1,2-Octanediol: Similar to octane-1,8-diol but with hydroxyl groups on adjacent carbons.

Uniqueness

Benzoic acid;octane-1,8-diol is unique due to the combination of properties from both benzoic acid and octane-1,8-diol. This combination allows for diverse applications in various fields, making it a versatile compound.

Q & A

Basic Question: What are the established laboratory methods for synthesizing benzoic acid from benzene derivatives, and what critical parameters must be controlled?

Answer:

Benzoic acid is commonly synthesized via two primary routes:

- Oxidation of toluene : Using vanadium(V) oxychloride (VOCl₃) in dry acetone under an oxygen atmosphere. Critical parameters include maintaining anhydrous conditions, precise catalyst loading (1 mol% relative to substrate), and controlled oxygen flow to prevent over-oxidation to undesired byproducts .

- Grignard reagent pathway : Bromobenzene is converted to phenylmagnesium bromide, reacted with CO₂, and acidified. Key factors include reagent purity, strict anhydrous conditions during Grignard formation, and controlled CO₂ bubbling to optimize carboxylation efficiency .

Advanced Question: How can researchers resolve contradictory solubility data for benzoic acid in methanol-water binary systems?

Answer:

Discrepancies often arise from variations in temperature, ionic strength, or measurement techniques. A systematic approach includes:

- Standardized conductometric analysis : Conductivity measurements at 25°C with controlled ionic strength (e.g., NaCl addition) to normalize solvent interactions .

- HPLC validation : Quantifying dissolved benzoic acid using reversed-phase chromatography (e.g., C18 columns) with UV detection at 254 nm .

- Thermodynamic modeling : Incorporating Henry's Law constants and activity coefficients derived from vapor pressure data to refine solubility predictions .

Basic Question: What analytical techniques are recommended for assessing the purity of octane-1,8-diol in synthetic applications?

Answer:

- Gas chromatography-mass spectrometry (GC-MS) : Detects volatile impurities (e.g., residual alkanes or esters) with a DB-5MS column and helium carrier gas .

- ¹H NMR spectroscopy : Verifies structural integrity by identifying characteristic peaks for hydroxyl (-OH, δ 1.4–1.6 ppm) and methylene (-CH₂-, δ 3.6 ppm) groups .

- Size-exclusion chromatography (SEC) : Evaluates molecular weight distribution in enzymatic polymerization applications, using THF as the mobile phase and polystyrene standards for calibration .

Advanced Question: What mechanistic insights guide the optimization of vanadium-catalyzed benzoin oxidation to benzil?

Answer:

The reaction proceeds via a radical mechanism initiated by VOCl₃, with oxygen acting as the terminal oxidizer. Key optimization strategies include:

- Catalyst loading : 1 mol% VOCl₃ relative to benzoin minimizes side reactions while maintaining catalytic turnover .

- Solvent selection : Anhydrous acetone prevents catalyst hydrolysis, and oxygen balloon systems ensure consistent O₂ partial pressure for radical propagation .

- In situ monitoring : Real-time IR spectroscopy tracks carbonyl group formation (C=O stretch at ~1700 cm⁻¹) to assess reaction progress and adjust parameters dynamically .

Basic Question: How is octane-1,8-diol utilized as a precursor in modified fatty acid synthesis?

Answer:

Its symmetrical diol structure enables stepwise functionalization:

Selective silylation : Protecting one hydroxyl group with TBDMSCl allows oxidation of the free -OH to an aldehyde using Swern oxidation (oxalyl chloride/DMSO) .

Grignard addition : Hexylmagnesium bromide extends the carbon chain, forming a secondary alcohol intermediate .

Deprotection and oxidation : Removal of the silyl group (TBAF) followed by PDC oxidation yields keto-modified myristic acids. Reaction efficiency depends on silylating agent choice and oxidation conditions .

Advanced Question: What methodologies validate the thermochemical stability of benzoic acid under high-temperature conditions?

Answer:

- Adiabatic calorimetry : Measures heat capacity and phase transitions up to 530 K using a Calvet microcalorimeter, critical for identifying decomposition thresholds .

- Knudsen effusion : Determines vapor pressure curves to calculate sublimation enthalpies (ΔHsub ≈ 99 kJ/mol at 298 K) .

- Differential scanning calorimetry (DSC) : Detects exothermic decomposition events above 400°C, essential for industrial process safety .

Basic Question: How does the pKa of benzoic acid compare to other carboxylic acids, and what experimental methods determine this value?

Answer:

Benzoic acid (pKa ≈ 4.2) is stronger than acetic acid (pKa ≈ 4.76) due to electron-withdrawing effects of the benzene ring. Methods for determination include:

- Potentiometric titration : Using NaOH in aqueous ethanol and a glass electrode to track pH changes .

- UV-Vis spectroscopy : Monitoring deprotonation via shifts in absorbance maxima (e.g., 225 nm for the protonated form) .

Advanced Question: What strategies improve the yield of levoglucosan-based polyesters using octane-1,8-diol as a monomer?

Answer:

- Enzyme selection : Immobilized Candida antarctica lipase B (CAL-B) enhances esterification efficiency in non-aqueous media .

- Solvent optimization : Anhydrous toluene minimizes hydrolysis side reactions during enzymatic polymerization .

- Monomer ratio tuning : A 1:1 molar ratio of levoglucosan to octane-1,8-diol maximizes ester bond formation, as confirmed by ¹³C NMR end-group analysis .

Properties

CAS No. |

114078-80-7 |

|---|---|

Molecular Formula |

C22H30O6 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

benzoic acid;octane-1,8-diol |

InChI |

InChI=1S/C8H18O2.2C7H6O2/c9-7-5-3-1-2-4-6-8-10;2*8-7(9)6-4-2-1-3-5-6/h9-10H,1-8H2;2*1-5H,(H,8,9) |

InChI Key |

KMHAJDXLMMAZGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCO)CCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.